Computed Lipophilicity (XLogP3)
4,4-Diphenylpiperidine-2,6-dione exhibits an XLogP3 value of 2.4, which is 1.7 log units higher than the 0.7 computed for 4-phenylpiperidine-2,6-dione [1][2]. This difference arises from the additional phenyl ring and places the compound within the optimal lipophilicity range for blood–brain barrier penetration (logP 2–4), whereas the mono-phenyl analog falls below this window.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | 4-Phenylpiperidine-2,6-dione (XLogP3 = 0.7) |
| Quantified Difference | ΔXLogP3 = +1.7 (3.4‑fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release) |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability and CNS exposure, making the diphenyl compound a more suitable starting point for designing brain-penetrant drug candidates.
- [1] PubChem Compound Summary for CID 318655, 4,4-Diphenylpiperidine-2,6-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3531-30-4 (accessed 2026-04-26). View Source
- [2] PubChem Compound Summary for CID 101452, 4-Phenylpiperidine-2,6-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14149-31-6 (accessed 2026-04-26). View Source
